Hydroflumethiazide
Overview
Description
Hydroflumethiazide is a thiazide diuretic used primarily to treat hypertension and edema associated with congestive heart failure, liver cirrhosis, and renal dysfunction . It works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubule of the nephron, leading to increased excretion of water and electrolytes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves the following steps :
Formation of the Benzothiadiazine Ring: This involves the reaction of a sulfonamide with a chlorinated benzene derivative.
Introduction of the Trifluoromethyl Group: This step involves the reaction of the intermediate with a trifluoromethylating agent.
Industrial Production Methods: Industrial production of hydroflumethiazide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiadiazine ring.
Reduction: Reduction reactions can occur at the sulfonamide group, leading to the formation of amines.
Substitution: Substitution reactions can occur at the aromatic ring, particularly involving the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Hydroflumethiazide has several scientific research applications:
Chemistry: Used as a model compound in studies of diuretic mechanisms and the development of new diuretic agents.
Biology: Studied for its effects on ion transport and cellular osmoregulation.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating hypertension and edema.
Mechanism of Action
Hydroflumethiazide exerts its effects by inhibiting the sodium-chloride symporter (SLC12A3) in the distal convoluted tubule of the nephron . This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of these ions along with water. The reduction in blood volume and vascular resistance contributes to its antihypertensive effects .
Comparison with Similar Compounds
Hydrochlorothiazide: Another thiazide diuretic with similar uses and mechanisms of action.
Chlorothiazide: A thiazide diuretic with a slightly different chemical structure but similar pharmacological effects.
Bendroflumethiazide: A thiazide diuretic with a longer duration of action compared to hydroflumethiazide.
Uniqueness: this compound is unique due to its trifluoromethyl group, which enhances its diuretic potency and duration of action compared to other thiazide diuretics .
Properties
IUPAC Name |
1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-2,13-14H,3H2,(H2,12,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDGGSIALPNSEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023132 | |
Record name | Hydroflumethiazide | |
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Molecular Weight |
331.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hydroflumethiazide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014912 | |
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Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4), Solubility (mg/ml) at 25 °C: acetone >100; methanol 58; acetonitrile 43; water 0.3; ether 0.2; benzene <0.1., INSOL IN ACID, Soluble in dilute alkali but unstable in alkaline solutions., SOL IN ALC; FREELY SOL IN ACETONE, 8.58e-01 g/L | |
Record name | SID855883 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Hydroflumethiazide | |
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Record name | HYDROFLUMETHIAZIDE | |
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Record name | Hydroflumethiazide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014912 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Hydroflumethiazide is a thiazide diuretic that inhibits water reabsorption in the nephron by inhibiting the sodium-chloride symporter (SLC12A3) in the distal convoluted tubule, which is responsible for 5% of total sodium reabsorption. Normally, the sodium-chloride symporter transports sodium and chloride from the lumen into the epithelial cell lining the distal convoluted tubule. The energy for this is provided by a sodium gradient established by sodium-potassium ATPases on the basolateral membrane. Once sodium has entered the cell, it is transported out into the basolateral interstitium via the sodium-potassium ATPase, causing an increase in the osmolarity of the interstitium, thereby establishing an osmotic gradient for water reabsorption. By blocking the sodium-chloride symporter, Hydroflumethiazide effectively reduces the osmotic gradient and water reabsorption throughout the nephron., ...BENZOTHIADIAZIDES HAVE DIRECT EFFECT ON RENAL TUBULAR TRANSPORT OF SODIUM & CHLORIDE...INDEPENDENT OF ANY EFFECT ON CARBONIC ANHYDRASE. /THIAZIDE DIURETICS/, NATURE OF CHEM INTERACTION BETWEEN THIAZIDES & SPECIFIC RENAL RECEPTORS RESPONSIBLE FOR CHLORURETIC EFFECT IS NOT KNOWN; NO CRITICAL ENZYMATIC REACTIONS HAVE BEEN IDENTIFIED. /THIAZIDES/, THIAZIDES INHIBIT REABSORPTION OF SODIUM &...CHLORIDE IN DISTAL SEGMENT. ... AS CLASS...HAVE IMPORTANT ACTION ON EXCRETION OF POTASSIUM THAT RESULTS FROM INCR SECRETION OF CATION BY DISTAL TUBULE. ... GLOMERULAR FILTRATION RATE MAY BE REDUCED BY THIAZIDES, PARTICULARLY WITH IV ADMIN FOR EXPTL PURPOSES. /THIAZIDES/, THIAZIDES MAY DECR EXCRETION OF URIC ACID IN MAN, THUS INCR ITS CONCN IN PLASMA. HYPERURICEMIC EFFECT RESULTS PRIMARILY FROM INHIBITION OF TUBULAR SECRETION OF URATE. ... UNLIKE MOST OTHER NATRIURETIC AGENTS...DECR RENAL EXCRETION OF CALCIUM RELATIVE TO THAT OF SODIUM... /ENHANCE/ EXCRETION OF MAGNESIUM... /THIAZIDES/, For more Mechanism of Action (Complete) data for HYDROFLUMETHIAZIDE (11 total), please visit the HSDB record page. | |
Record name | Hydroflumethiazide | |
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Color/Form |
CRYSTALS, White to cream colored, finely divided, crystalline powder | |
CAS No. |
135-09-1 | |
Record name | Hydroflumethiazide | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=135-09-1 | |
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Record name | Hydroflumethiazide | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
272-273, 272-273 °C, 272 - 273 °C | |
Record name | Hydroflumethiazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00774 | |
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Record name | Hydroflumethiazide | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Hydroflumethiazide exert its diuretic effect?
A1: this compound primarily acts on the distal convoluted tubule in the kidneys. [] It inhibits the reabsorption of sodium (Na+) and chloride (Cl-) ions, leading to increased excretion of these electrolytes in urine. [, , , , ] This, in turn, promotes water excretion, reducing blood volume and ultimately lowering blood pressure. [, , , ]
Q2: Does this compound influence potassium levels?
A2: Yes, this compound can increase potassium excretion in urine, potentially leading to hypokalemia. [, , , ] This effect is linked to the degree of mineralocorticoid stimulation of the distal nephron K+-H+/Na+ exchange system. []
Q3: How does the diuretic effect of this compound compare to other diuretics?
A3: Studies comparing this compound to other diuretics like Chlorothiazide and Furosemide have shown varying results. Some research suggests that Chlorothiazide has a stronger diuretic action than this compound, while others found this compound to have a milder but more persistent effect than Furosemide. [, , ] The choice of diuretic depends on the specific clinical situation and patient factors.
Q4: What is the chemical structure of this compound?
A4: this compound is a benzothiadiazine derivative. Its chemical name is 3,4-dihydro-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C8H8F3N3O4S2, and its molecular weight is 331.27 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A6: Yes, this compound absorbs ultraviolet light with absorbance maxima at 273 nm. [] It also exhibits fluorescence properties, which have been utilized for its quantification in biological fluids. [, ]
Q7: How does the physical form of this compound affect its dissolution properties?
A7: Research has shown that amorphous forms of this compound, particularly those produced by spray drying, exhibit enhanced dissolution rates compared to the crystalline form. [, ] This is attributed to the higher energy state and greater surface area of the amorphous form. [, ]
Q8: Can the dissolution rate of this compound be further enhanced?
A8: Yes, incorporating this compound with excipients like Polyvinylpyrrolidone (PVP) during spray drying can further enhance its dissolution rate and apparent solubility. [, , ] This is attributed to factors like complex formation, crystal growth inhibition, and the formation of amorphous drug-PVP complexes. [, ]
Q9: How is this compound absorbed and distributed in the body?
A9: Following oral administration, this compound is absorbed from the gastrointestinal tract. [] Its absorption kinetics are best described by a zero-order model. [] The drug is then distributed throughout the body, with a volume of distribution that is influenced by renal function. []
Q10: How is this compound metabolized and excreted?
A10: this compound is metabolized in the liver to a lesser extent than other thiazides. [] It is primarily excreted unchanged in urine. [] The renal clearance of this compound is correlated with creatinine clearance, indicating that renal function significantly influences its elimination. [, ]
Q11: What is the half-life of this compound?
A11: The elimination half-life of this compound ranges from 6.5 to 27.9 hours. [] The mean half-life is shorter after a 75 mg dose compared to a 150 mg dose. []
Q12: Does this compound accumulate in the body during repeated administration?
A12: Studies in patients with congestive heart failure have shown that this compound does not significantly accumulate in the body during repeated oral administration. [] The 24-hour urinary excretion of this compound remains relatively constant after multiple doses. []
Q13: Does the presence of its metabolite influence the action of this compound?
A13: While this compound itself is a weak inhibitor of carbonic anhydrase, its metabolite, 2,4-disulfamyl-5-trifluoromethylaniline (DTA), exhibits a stronger inhibitory effect. [] DTA also inhibits cyclic AMP phosphodiesterase and binds to erythrocyte carbonic anhydrase. []
Q14: How is this compound typically quantified in biological samples?
A14: Several analytical methods have been developed for the quantification of this compound in biological fluids like plasma and urine.
- Spectrofluorometry: This method utilizes the fluorescence properties of this compound for its sensitive and specific determination. []
- High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet detection offers a versatile approach for analyzing this compound in various biological matrices. [, ]
- Thin-Layer Chromatography (TLC): Quantitative fluorometric TLC procedures have also been employed for this compound analysis. []
Q15: How are these analytical methods validated?
A15: The validation of analytical methods for this compound analysis typically involves assessing parameters like:
Q16: When was this compound first introduced as a diuretic?
A16: this compound was introduced in the late 1950s as a more potent alternative to earlier thiazide diuretics like Chlorothiazide. [] It was developed with the aim of reducing potassium loss associated with earlier thiazides, though this effect was not fully realized. []
Q17: What are the common clinical applications of this compound?
A17: this compound is frequently prescribed for the treatment of:* Hypertension: this compound effectively lowers blood pressure, either as monotherapy or in combination with other antihypertensive agents. [, , , , ]* Edema: Its diuretic action helps reduce fluid retention in conditions like congestive heart failure. [, ]
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